molecular formula C15H17N3O4S B4537616 N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4537616
M. Wt: 335.4 g/mol
InChI Key: BOPRSFBVYLZXOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves modifications of the acetamide group, aiming to enhance the compound's biological activities or reduce its toxicity. For example, replacing the acetamide group with an alkylurea moiety in related compounds has been shown to retain antiproliferative activity and reduce acute oral toxicity, suggesting a potential pathway for synthesizing N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide derivatives with improved pharmacological profiles (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

Crystal structure analysis of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, provides insights into their molecular configurations, highlighting the importance of hydrogen bonding and the orientation of amide groups for their biological activities. These studies can guide the molecular design of N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide to optimize its pharmacological properties (A. Camerman et al., 2005).

Chemical Reactions and Properties

The compound and its derivatives have been investigated for their reactivity and potential as inhibitors or activators in various biological systems. For instance, the modification of similar structures has led to compounds with potent antiproliferative activities and reduced toxicity, suggesting the chemical reactivity of the acetamide group plays a crucial role in determining the compound's biological effects (Xiao-meng Wang et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, stability, and crystallinity, of related compounds like N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides, have been extensively studied. These properties are critical for the compound's application in drug development, as they affect its bioavailability and therapeutic effectiveness (M. Abbasi et al., 2018).

properties

IUPAC Name

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11(19)18-14-8-13(5-6-15(14)22-2)23(20,21)17-10-12-4-3-7-16-9-12/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPRSFBVYLZXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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